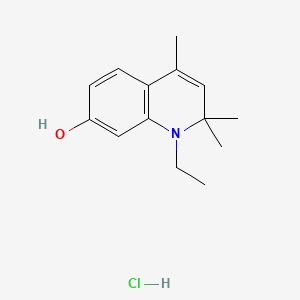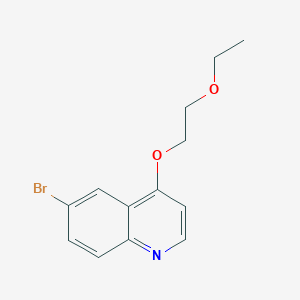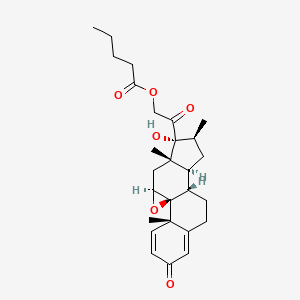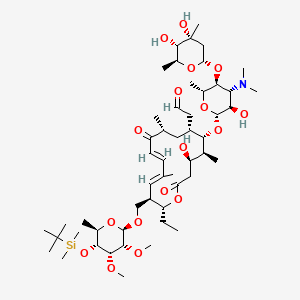
ethyl 4-(3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1(2H)-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate is a complex organic compound that features a quinazoline and pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline derivative, which is then coupled with a pyridine derivative. The final esterification step involves the reaction of the intermediate with ethyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
化学反応の分析
Types of Reactions
Ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
科学的研究の応用
Ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment and as an inhibitor of specific enzymes.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit tyrosine-protein kinases or vascular endothelial growth factor receptors, leading to the disruption of signaling pathways essential for cell proliferation and survival .
類似化合物との比較
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate moiety.
Quinazoline derivatives: Compounds like 2-aminoquinazolin-4-one share the quinazoline core structure.
Pyridine derivatives: Compounds such as 4-methyl-2-oxopyridine share the pyridine core structure.
Uniqueness
Ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate is unique due to its combination of quinazoline and pyridine moieties, which confer specific chemical and biological properties. This combination is not commonly found in simpler esters or individual quinazoline and pyridine derivatives, making it a valuable compound for research and development in various fields.
特性
分子式 |
C23H20N4O3 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate |
InChI |
InChI=1S/C23H20N4O3/c1-3-30-22(29)15-4-7-18(8-5-15)27-11-10-14(2)20(21(27)28)16-6-9-19-17(12-16)13-25-23(24)26-19/h4-13H,3H2,1-2H3,(H2,24,25,26) |
InChIキー |
JZTVWMNQNFKFGJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC(=C(C2=O)C3=CC4=CN=C(N=C4C=C3)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


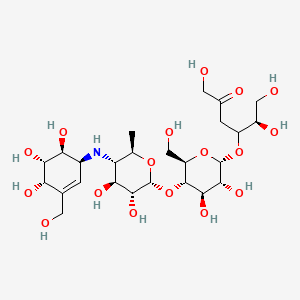
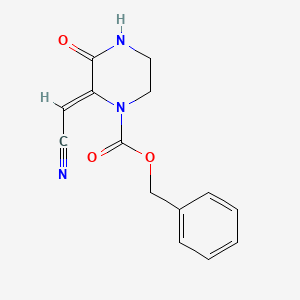

![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)



